molecular formula C19H15N5OS B2862142 N-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide CAS No. 335223-32-0

N-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide

Cat. No.: B2862142
CAS No.: 335223-32-0
M. Wt: 361.42
InChI Key: TYCRYRMAZFGELQ-UHFFFAOYSA-N
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Description

N-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide is a chemical research reagent designed for investigative purposes and is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any personal use. This compound features the privileged pyrazolo[3,4-d]pyrimidine scaffold , which is recognized as a bioisostere of the endogenous purine base adenine, allowing it to effectively compete with ATP for binding sites in the catalytic domains of various kinase enzymes . Derivatives of this scaffold have demonstrated significant potential in anticancer research, showing potent cytotoxic effects against a panel of cancer cell lines, including MCF-7 (breast), HCT116 (colorectal), and HePG-2 (liver) . The core structure is known to be a key pharmacophore in many tyrosine kinase inhibitors, and such compounds are frequently investigated for their inhibitory activity against critical cancer targets like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) . The mechanism of action for this class of compounds often involves inducing cancer cell apoptosis, inhibiting uncontrolled cell migration, and suppressing cell cycle progression, leading to DNA fragmentation . Furthermore, the pyrazolo[3,4-d]pyrimidine core allows for versatile structural modifications, enabling researchers to explore structure-activity relationships to optimize potency and selectivity for specific enzymatic targets .

Properties

IUPAC Name

N-phenyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS/c25-17(23-14-7-3-1-4-8-14)12-26-19-16-11-22-24(18(16)20-13-21-19)15-9-5-2-6-10-15/h1-11,13H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCRYRMAZFGELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This compound is particularly noted for its potential applications in cancer therapy, anti-inflammatory treatments, and antimicrobial interventions.

Chemical Structure and Synthesis

The molecular structure of this compound features a pyrazolo[3,4-d]pyrimidine core linked to a phenyl group and a thioether moiety. The synthesis typically involves multiple steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
  • Thioether Formation : The core is then reacted with a thiol derivative under nucleophilic substitution conditions to introduce the thioether linkage.

Anticancer Properties

Research indicates that N-phenyl derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. Notably:

  • Mechanism of Action : The compound binds to specific protein kinases, inhibiting their activity and disrupting critical cell signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Effects

N-phenyl derivatives have also been evaluated for their anti-inflammatory properties. They have shown potential in reducing inflammation markers and mediating immune responses. The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial effects against a range of pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Study 1: Anticancer Activity

In a study assessing the anticancer efficacy of N-phenyl derivatives, it was found that compounds similar to this compound exhibited EC50 values ranging from 30 to 70 nM against various cancer cell lines. These compounds effectively induced apoptosis and inhibited tumor growth in vivo models .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives found that these compounds significantly reduced levels of TNF-alpha and IL-6 in cellular models exposed to inflammatory stimuli. This suggests their potential use in treating inflammatory diseases .

Study 3: Antimicrobial Efficacy

A series of experiments demonstrated that N-phenyl derivatives showed notable activity against several pathogenic strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and various fungi. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of standard antimicrobial agents, indicating superior efficacy .

Data Summary

Biological Activity Effect EC50/MIC Values References
AnticancerInduces apoptosis30 - 70 nM
Anti-inflammatoryReduces cytokinesNot specified
AntimicrobialInhibits growthLower than standard antibiotics

Scientific Research Applications

Pyrazolo[3,4-d]pyrimidine derivatives show promise in various biological activities, particularly as antitumor and anticonvulsant agents .

Antitumor Activity:

  • A pyrazolo[3,4-d]pyrimidine scaffold exhibited high inhibitory activity against tumor cell lines .
  • Compound 1a , bearing this scaffold, demonstrated significant apoptosis induction in A549 cells (a human lung cancer cell line) at low micromolar concentrations . The IC50 for A549 cells was 2.24 µM, compared to 9.20 µM for doxorubicin, a positive control .
  • The pyrazolo[3,4-d]pyrimidine scaffold is crucial for anti-proliferative activity . For example, analog 1d inhibited proliferation of human breast MCF-7 cells with an IC50 value of 1.74 µM, while the IC50 of the parent compound 1a was 42.3 µM .
  • N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines can induce apoptosis in cancer cells derived from human solid tumors .

Anticonvulsant Activity:

  • N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for anticonvulsant activity in animal models of epilepsy .
  • Modification of a heterocyclic imide ring into a chain amide bond can affect anticonvulsant activity .
  • Several molecules showed activity in the 6-Hz screen, an animal model of human partial and therapy-resistant epilepsy .
  • One derivative, compound 20 , was observed as a moderate binder to neuronal voltage-sensitive sodium channels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
N-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide (Target) Phenyl (N-acetamide) C₂₁H₁₆N₆OS 408.45 Not reported -
N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide 4-Acetamidophenyl C₂₁H₁₈N₆O₂S 418.48 Not reported
N-(4-Methoxyphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide 4-Methoxyphenyl C₁₈H₁₆N₆O₂S 380.42 Not reported
N-Phenyl-2-(4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)acetamide Piperazine linker C₂₃H₂₂N₈O 450.51 180–182
2-(4-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)-N-(p-tolyl)acetamide (XIIe) p-Tolyl + piperazine C₂₄H₂₅N₇O₂ 475.53 185–188

Key Observations :

  • Methoxy groups () enhance lipophilicity, favoring membrane permeability.
  • Linker Variations : Replacing the thioether with a piperazine moiety () introduces basicity and conformational flexibility, which may alter receptor binding kinetics.
Anticancer Potential
  • EGFR-TK Inhibition : A fluorophenyl-substituted analog (compound 71 in ) demonstrated EGFR-TK inhibition (IC₅₀ = 1.2 µM) and antiproliferative activity against MCF-7 and A-549 cells. The target compound lacks fluorine, suggesting reduced efficacy unless modified.
  • Cytotoxicity : Piperazine-linked analogs (e.g., XIIe in ) showed moderate activity in cancer cell lines, attributed to improved solubility and target engagement.
Anticonvulsant Activity
  • Piperazine Derivatives : N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives exhibited anticonvulsant effects in MES seizure models, with 3-(trifluoromethyl)anilide analogs being most potent . The target compound’s thioether linker may reduce CNS penetration compared to piperazine-based analogs.

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